5,7-dimethyl-N-(4-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide
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Overview
Description
5,7-dimethyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide can be achieved through a catalyst-free, additive-free, and eco-friendly method under microwave conditions. This involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism, nucleophilic addition with nitrile, and subsequent condensation . The reaction is typically carried out at 140°C, yielding the desired product in good-to-excellent yields within a short reaction time .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the microwave-mediated synthesis process. This method is advantageous as it reduces unwanted byproducts, eliminates the need for hazardous solvents, and mitigates harsh reaction conditions .
Chemical Reactions Analysis
Types of Reactions
5,7-dimethyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
5,7-dimethyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5,7-dimethyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide involves its interaction with specific molecular targets. It acts as an inhibitor for enzymes such as JAK1 and JAK2, which are involved in various signaling pathways. By inhibiting these enzymes, the compound can modulate biological processes and exert its effects .
Comparison with Similar Compounds
Similar Compounds
5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine: Shares a similar core structure but lacks the sulfonamide group.
7-Hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: Contains a hydroxyl group instead of a sulfonamide group.
Mono- and dinuclear platinum(II) compounds with 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine: These compounds have been studied for their cytotoxic activity and interactions with biological molecules.
Uniqueness
The uniqueness of 5,7-dimethyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide lies in its sulfonamide group, which enhances its ability to interact with biological targets and increases its potential therapeutic applications .
Properties
Molecular Formula |
C15H17N5O2S |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
5,7-dimethyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide |
InChI |
InChI=1S/C15H17N5O2S/c1-10-4-6-13(7-5-10)9-16-23(21,22)15-18-14-17-11(2)8-12(3)20(14)19-15/h4-8,16H,9H2,1-3H3 |
InChI Key |
CFCFESQWFTZEGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=NN3C(=CC(=NC3=N2)C)C |
Origin of Product |
United States |
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